3-(3-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478254-64-7
Cat. No.: VC16173136
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-64-7 |
|---|---|
| Molecular Formula | C16H13ClN4O2S |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H13ClN4O2S/c1-23-13-7-3-5-11(14(13)22)9-18-21-15(19-20-16(21)24)10-4-2-6-12(17)8-10/h2-9,22H,1H3,(H,20,24)/b18-9+ |
| Standard InChI Key | PXOYAOUDGNPTFH-GIJQJNRQSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
| Canonical SMILES | COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Introduction
3-(3-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazoles. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a chlorophenyl group and a hydroxy-methoxybenzylidene moiety contributes to its unique properties and potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of triazole compounds typically involves multi-step organic reactions. These reactions can be influenced by various conditions such as temperature, solvent choice, and catalysts to optimize yield and purity. For similar triazole compounds, the synthesis often starts with the formation of the triazole ring followed by the introduction of specific functional groups.
Biological Activities and Potential Applications
Compounds containing triazole rings have been extensively studied for their biological activities. While specific data on 3-(3-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is limited, related triazoles have shown promise in areas such as antimicrobial and anticancer research. The unique combination of functional groups in this compound may enhance its therapeutic potential compared to other triazoles.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Related Triazoles | Similar triazole structure | Antimicrobial, Anticancer |
| Thiophene-Linked Triazoles | Thiophene linkage | Antimicrobial, Chemotherapeutic |
Safety and Handling
Handling compounds like 3-(3-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione requires caution due to potential toxicity. Similar compounds have been noted to cause skin irritation and are harmful if swallowed, indicating the need for proper protective equipment and handling procedures.
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